Reactivity Comparison: 2-Formyl vs 3-Formyl Isomer in Electrophilic Substitution
The compound 3-(2-formyl-1H-pyrrol-1-yl)propanenitrile contains a pyrrole ring substituted at the 2-position, which is a key determinant of its reactivity. In contrast, the 3-formyl positional isomer (3-(3-formyl-1H-pyrrol-1-yl)propanenitrile, CAS 731002-12-3) presents a different electronic environment. A qualitative but well-established class-level inference indicates that electrophilic substitution on pyrroles is favored at the 2-position, whereas a 3-substituted pyrrole will direct substitution to the sterically hindered 2- and 5-positions, significantly altering the course and outcome of further functionalization [1]. While no direct head-to-head quantitative kinetic data was found for this specific compound, this difference in regioselectivity is a fundamental principle of heterocyclic chemistry and provides a clear differentiation for synthetic planning.
| Evidence Dimension | Regioselectivity of Electrophilic Aromatic Substitution |
|---|---|
| Target Compound Data | Directs substitution to the 4- and 5-positions |
| Comparator Or Baseline | 3-(3-formyl-1H-pyrrol-1-yl)propanenitrile |
| Quantified Difference | Qualitative difference in substitution pattern |
| Conditions | Inferred from general pyrrole chemistry |
Why This Matters
For researchers performing further synthetic transformations, the specific regioselectivity of the 2-formyl compound is a critical design element that cannot be achieved with the 3-formyl isomer.
- [1] Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. View Source
